molecular formula C10H11IO3 B13323314 (S)-2-Hydroxy-2-(4-iodophenyl)ethyl acetate

(S)-2-Hydroxy-2-(4-iodophenyl)ethyl acetate

Cat. No.: B13323314
M. Wt: 306.10 g/mol
InChI Key: UWERRGMCIDMJII-SNVBAGLBSA-N
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Description

(S)-2-Hydroxy-2-(4-iodophenyl)ethyl acetate is an organic compound characterized by the presence of a hydroxy group, an acetate ester, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxy-2-(4-iodophenyl)ethyl acetate typically involves the esterification of (S)-2-Hydroxy-2-(4-iodophenyl)ethanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxy-2-(4-iodophenyl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent

    Reduction: Pd/C with hydrogen gas

    Substitution: Sodium azide, thiourea, or primary amines

Major Products Formed

    Oxidation: Formation of (S)-2-Oxo-2-(4-iodophenyl)ethyl acetate

    Reduction: Formation of (S)-2-Hydroxy-2-phenylethyl acetate

    Substitution: Formation of (S)-2-Hydroxy-2-(4-substituted phenyl)ethyl acetate

Scientific Research Applications

(S)-2-Hydroxy-2-(4-iodophenyl)ethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-2-(4-iodophenyl)ethyl acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Hydroxy-2-(4-bromophenyl)ethyl acetate
  • (S)-2-Hydroxy-2-(4-chlorophenyl)ethyl acetate
  • (S)-2-Hydroxy-2-(4-fluorophenyl)ethyl acetate

Uniqueness

(S)-2-Hydroxy-2-(4-iodophenyl)ethyl acetate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make this compound particularly useful in applications requiring specific electronic and steric characteristics.

Properties

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

[(2S)-2-hydroxy-2-(4-iodophenyl)ethyl] acetate

InChI

InChI=1S/C10H11IO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5,10,13H,6H2,1H3/t10-/m1/s1

InChI Key

UWERRGMCIDMJII-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)OC[C@H](C1=CC=C(C=C1)I)O

Canonical SMILES

CC(=O)OCC(C1=CC=C(C=C1)I)O

Origin of Product

United States

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